2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane
Description
Properties
IUPAC Name |
2-bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4BrF9/c5-1(2(6,7)8,3(9,10)11)4(12,13)14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSXUJUWEOANEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4BrF9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338638 | |
| Record name | 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754-43-8 | |
| Record name | 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-2-(trifluoromethyl)hexafluoropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Radical Bromination
Radical bromination methods can be employed where a radical initiator (such as peroxides or UV light) facilitates the substitution of a hydrogen atom by bromine on the fluorinated hydrocarbon precursor.
- Mechanism: Homolytic cleavage of bromine to generate bromine radicals, which abstract hydrogen atoms from the precursor, followed by recombination to form the brominated product.
- Advantages: Can be selective for the desired position with proper control of reaction time and radical initiator concentration.
- Challenges: Requires careful control to prevent side reactions or multiple bromination.
Nucleophilic Substitution Using Perfluoroalkyl Anions
According to patent literature and advanced synthetic protocols, perfluoroalkyl anions generated from tris(disubstituted amino)sulfonium salts can be used to react with bromine-containing electrophiles to form highly fluorinated bromopropane derivatives.
- Reagents: Tris(disubstituted amino)sulfonium perfluorocarbanion salts.
- Process: The perfluorocarbanion acts as a nucleophile attacking brominated intermediates to yield this compound.
- Reference: This method is described in patent EP0164123B1, which details the preparation of perfluorinated compounds via sulfonium salt intermediates, highlighting the use of inert solvents and controlled reaction conditions to achieve high purity products.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Reagents/Conditions | Advantages | Disadvantages | Yield & Purity Notes |
|---|---|---|---|---|---|
| Halogenation of Fluorinated Hydrocarbons | Hexafluoropropylene or related fluoropropanes | Molecular bromine, inert solvents, controlled temp. | Straightforward, scalable | Requires strict control to avoid overbromination | Moderate to high yield; purity depends on reaction control |
| Radical Bromination | Fluorinated propane derivatives | Bromine, radical initiators (peroxides, UV) | Selective with proper control | Risk of side reactions, multiple bromination | Variable yield; requires optimization |
| Nucleophilic Substitution via Sulfonium Salts | Tris(disubstituted amino)sulfonium perfluorocarbanion salts | Brominated electrophiles, inert solvents | High specificity, novel approach | Complex precursor synthesis; patent-protected | High purity; yields depend on sulfonium salt quality |
Detailed Research Findings
Reaction Conditions: The choice of solvent and temperature critically affects the bromination outcome. Fluorinated solvents or halogenated solvents such as acetonitrile or benzonitrile are preferred to minimize side reactions and stabilize intermediates during halogenation steps.
Purity and Yield Optimization: Studies show that controlling the bromine concentration and reaction time is essential to maximize yield and minimize polybromination or decomposition. For radical bromination, the initiator concentration and irradiation intensity must be finely tuned.
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ^19F NMR, is extensively used to confirm the substitution pattern and purity of the product. The presence of bromine and trifluoromethyl groups gives characteristic signals that allow precise structural elucidation.
Safety and Handling: Due to the compound’s flammability and irritant properties, bromination reactions are conducted in well-ventilated fume hoods with appropriate personal protective equipment. Bromine handling requires strict safety protocols due to its corrosive and toxic nature.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form hexafluoropropane derivatives.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or acids.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of hexafluoro-2-(trifluoromethyl)propane derivatives.
Reduction: Hexafluoropropane.
Oxidation: Hexafluoro-2-(trifluoromethyl)propanoic acid.
Scientific Research Applications
Organic Synthesis
2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane is widely used as a reagent in organic synthesis. Its ability to undergo substitution reactions allows for the formation of long-chain ethylene-(per)fluoroalkyl halide telomers. This process is crucial for synthesizing more complex fluorinated compounds or modifying existing ones.
Common Reactions :
- Substitution Reactions : The bromine atom can be substituted by nucleophiles such as hydroxide or amine groups.
- Reduction Reactions : It can be reduced to form hexafluoropropane derivatives.
- Oxidation Reactions : Oxidation leads to the formation of corresponding alcohols or acids.
Materials Science
In materials science, this compound is utilized in the development of specialty chemicals such as surfactants and lubricants. Its unique chemical properties contribute to enhancing the performance characteristics of these materials .
Biological Research
The compound has potential applications in biological studies, particularly in enzyme inhibition and protein-ligand interactions. Its fluorinated structure allows for specific interactions that can be exploited in drug development processes .
Fluorinated Pharmaceuticals
Research has demonstrated the utility of this compound in drug design. Fluorinated compounds often exhibit improved metabolic stability and bioavailability. Studies have explored its role as a precursor in synthesizing fluorinated pharmaceuticals that target specific biological pathways .
Environmental Impact Studies
Interaction studies involving this compound are essential for assessing its safety profiles and environmental impacts. Research has focused on understanding how it behaves in various environments, which is crucial for regulatory compliance and environmental protection strategies .
Mechanism of Action
The mechanism of action of 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the fluorine atoms contribute to the compound’s stability and reactivity. The compound’s high electronegativity and steric hindrance influence its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane
- CAS No.: 754-43-8
- Molecular Formula : C₄BrF₉
- Molecular Weight : 287.94 g/mol
This compound is a fully fluorinated propane derivative substituted with a bromine atom and a trifluoromethyl group at the central carbon. Its structure imparts high thermal stability and chemical inertness, typical of perfluorinated bromocarbons.
Structural and Functional Group Analogues
Brominated Fluoropropanes/Propenes
3-Bromo-1,1,1-trifluoropropanone (CAS 431-35-6) Formula: CF₃COCH₂Br Boiling Point: 86°C | Vapor Pressure: 0.08 atm (298 K) Applications: Investigated as a halogenated ketone for specialty chemical synthesis. Toxicity is inferred to be comparable to hexafluoroacetone .
2-Bromo-3,3,3-trifluoropropene Synthesis: Fluorination of 2,3-dibromo-3,3-difluoropropene .
Key Difference: Unlike the target compound, these analogues contain ketone or alkene functional groups, altering their reactivity and applications (e.g., 3-Bromo-1,1,1-trifluoropropanone is a precursor in organic synthesis rather than a fire suppressant).
Ether Derivatives
Sevoflurane (1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane; CAS 28523-86-6) Formula: C₄H₃F₇O Purity: ≥99.9% (pharmaceutical grade) . Applications: Widely used as an inhalation anesthetic. Synthesized via chloromethylation of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) followed by fluorination .
1,1,2,3,3,3-Hexafluoro-1-methoxy-2-(trifluoromethyl)propane (CAS 163702-08-7) Formula: C₅H₃F₉O Toxicity: Limited toxicological data available .
Key Difference : Ether derivatives like Sevoflurane prioritize biocompatibility for medical use, whereas the brominated target compound is tailored for industrial applications.
Trifluoromethyl-Substituted Compounds
1,1,1,3,3,3-Hexafluoro-2,2-bis(trifluoromethyl)propane (CAS 374-51-6)
- Formula : C₅F₁₂
- Structure : Two trifluoromethyl groups at the central carbon.
- Applications : Used in high-performance lubricants and dielectric fluids .
Key Difference : The absence of bromine reduces reactivity toward radical quenching, limiting its utility in fire suppression compared to the target compound.
Physical and Chemical Properties Comparison
Toxicity and Environmental Impact
Biological Activity
2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane (CAS Number: 754-43-8) is a fluorinated organic compound notable for its unique chemical structure and properties. With the molecular formula C4BrF9 and a molar mass of approximately 298.93 g/mol, it has significant applications in organic synthesis and materials science. This article delves into the biological activity of this compound, focusing on its interactions at the molecular level, potential applications in drug development, and relevant case studies.
Physical Characteristics
- Density : 1.826 g/cm³
- Melting Point : 58-59°C
- Stability : High due to the presence of multiple fluorine atoms which enhance its resistance to degradation.
Synthesis
The synthesis of this compound typically involves:
- Bromination of hexafluoropropane derivatives.
- Utilization of catalysts under controlled temperature and pressure conditions to optimize yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The bromine atom can participate in nucleophilic substitution reactions while the fluorine atoms contribute to the compound’s overall stability and reactivity. This unique combination allows it to affect enzyme activities and protein-ligand interactions.
Applications in Biological Research
- Enzyme Inhibition Studies : The compound has been investigated for its potential as an inhibitor in enzymatic reactions. Its high electronegativity and steric effects influence enzyme binding affinities.
- Protein-Ligand Interactions : Research indicates that this compound can modify protein structures or functions through specific interactions with amino acid residues.
- Drug Development : Due to its unique structural properties, it is being explored as a scaffold for designing fluorinated pharmaceuticals that may exhibit enhanced bioavailability and metabolic stability.
Case Studies
Several studies have highlighted the biological implications of this compound:
Case Study 1: Enzyme Activity Modulation
A study published in The Journal of Organic Chemistry demonstrated that derivatives of this compound could modulate the activity of certain enzymes involved in metabolic pathways. The results showed a significant change in enzyme kinetics when exposed to varying concentrations of the compound .
Case Study 2: Antimicrobial Properties
Research indicated that this compound exhibited antimicrobial activity against specific bacterial strains. The mechanism was linked to its ability to disrupt bacterial membrane integrity due to its lipophilic nature .
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity | Notable Applications |
|---|---|---|---|
| This compound | C4BrF9 | Enzyme inhibition; antimicrobial | Drug development; organic synthesis |
| 1,1,1,3,3,3-Hexafluoro-2-propanol | C4H6F9O | Moderate enzyme interaction | Solvent in biochemical assays |
| Perfluoro-tert-butyl bromide | C5BrF13 | Limited biological studies | Specialty chemical production |
Q & A
(Basic) What are the recommended laboratory synthesis methods for 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane?
Methodological Answer:
This compound is typically synthesized via halogenation of a fluorinated propane precursor. A plausible route involves radical bromination using bromine (Br₂) or N-bromosuccinimide (NBS) under UV light or thermal initiation in an inert atmosphere. For example, bromination of 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane in a non-polar solvent like carbon tetrachloride (CCl₄) at 50–70°C yields the target compound. Post-synthesis purification via fractional distillation or preparative gas chromatography is critical due to the presence of polyhalogenated byproducts .
(Basic) What safety protocols are essential when handling this compound?
Methodological Answer:
Critical precautions include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles (to prevent eye irritation, as noted for structurally similar compounds) .
- Ventilation: Use fume hoods to avoid inhalation of volatile fluorinated intermediates.
- Storage: Store in amber glass bottles under inert gas (argon/nitrogen) at –20°C to minimize degradation. Avoid proximity to ignition sources due to potential decomposition into toxic gases (e.g., HF) .
(Basic) Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- ¹⁹F NMR: Provides distinct chemical shifts for CF₃ and Br-CF₂ groups. For example, CF₃ groups typically resonate at δ –60 to –70 ppm, while Br-CF₂ appears at δ –35 to –45 ppm. Solvent polarity adjustments (e.g., using CDCl₃ vs. DMSO-d₆) enhance signal dispersion .
- GC-MS: Electron ionization (EI) at 70 eV helps identify fragmentation patterns, such as loss of Br⁻ (m/z 79/81) or CF₃ groups (m/z 69) .
- IR Spectroscopy: Strong C-F stretches near 1100–1250 cm⁻¹ and C-Br stretches at 500–600 cm⁻¹ confirm functional groups .
(Advanced) How can computational chemistry predict this compound’s reactivity in solvation-dependent reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations at the B3LYP-D3/ma-def2-TZVP level, combined with the CPCM solvation model (dielectric constant ε = 47.2 for DMSO), effectively predict solvation-free energy (ΔG). Key steps:
Optimize geometry in vacuum and solvent.
Calculate thermal corrections via frequency analysis.
Compare deprotonation energies to assess Br⁻ leaving-group propensity.
Validation with experimental NMR shifts (e.g., ¹⁹F chemical shifts) ensures accuracy .
(Advanced) How can researchers resolve contradictions in reaction yield data for fluorination reactions involving this compound?
Methodological Answer:
Contradictions often arise from:
- Purity of starting material: Use HPLC (C18 column, acetonitrile/water mobile phase) to verify precursor purity >99%.
- Moisture control: Employ Schlenk-line techniques or molecular sieves to exclude water, which can hydrolyze CF₃ groups.
- Kinetic vs. thermodynamic control: Vary reaction temperature (e.g., 25°C vs. 60°C) and monitor intermediates via in situ ¹⁹F NMR to identify dominant pathways .
(Advanced) What strategies enhance the compound’s stability during long-term storage?
Methodological Answer:
- Additives: Introduce 0.1–1% w/w stabilizers like tributylamine to scavenge HF byproducts.
- Light protection: Use UV-filtered amber glass to prevent photodegradation.
- Inert atmosphere: Store under argon with PTFE-lined caps to minimize oxidative side reactions .
(Advanced) What role does this compound play in radical-mediated fluorination reactions?
Methodological Answer:
The Br atom acts as a radical initiator. For example:
Initiation: UV light cleaves C-Br bonds, generating CF₃-centered radicals.
Propagation: Radicals abstract hydrogen from substrates (e.g., alkanes), forming C-F bonds.
Termination: Radical recombination or quenching with TEMPO.
Kinetic studies using EPR spectroscopy confirm radical lifetimes and reactivity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
